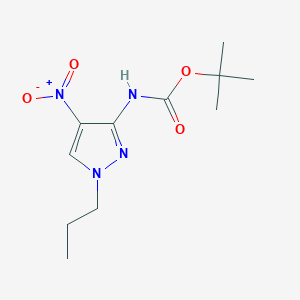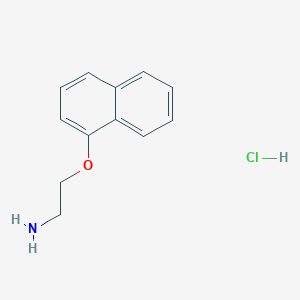![molecular formula C24H28BrN3O4S B2412905 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide CAS No. 422288-39-9](/img/no-structure.png)
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
- Synthesis and Microbial Studies: Derivatives of quinazolinone, including compounds similar to the queried chemical, have been synthesized and exhibited significant antibacterial and antifungal activities. These compounds were effective against various Gram-positive and Gram-negative bacteria, as well as against fungi like C. albicans, A. niger, and A. clavatus (Patel, Patel, Patel, Shaikh, & Patel, 2010).
Antiviral Activities
- Evaluation Against Respiratory and Biodefense Viruses: Novel quinazolin-4(3H)-ones synthesized through microwave techniques were evaluated for antiviral activity against a range of respiratory and biodefense viruses, including influenza A, SARS coronavirus, dengue, yellow fever, and others. These compounds showed promising results in inhibiting virus replication (Selvam, Vijayalakshimi, Smee, Gowen, Julander, Day, & Barnard, 2007).
Anticancer Activities
- Potential Cytotoxicity against Cancer Cell Lines: Certain amino- and sulfanyl-derivatives of benzoquinazolinones demonstrated significant anticancer activity. For example, compound 20a showed notable activity against HT29 and HCT116 cell lines, indicating the potential of similar quinazolinone derivatives in cancer therapy (Nowak, Malinowski, Fornal, Jóźwiak, Parfieniuk, Gajek, & Kontek, 2015).
Antiparkinsonian Agents
- Synthesis and Screening as Antiparkinsonian Agents: A study synthesized derivatives of quinazolinone and screened them for antiparkinsonian activity. One compound, in particular, demonstrated significant potential as an antiparkinsonian agent, illustrating the versatility of quinazolinone derivatives in neurological applications (Kumar, Kaur, & Kumar, 2012).
Anticonvulsant Activities
- Evaluation as Anticonvulsant Agents: Some quinazolin-4(3H)-one derivatives have been evaluated for their anticonvulsant activities using experimental models like Maximal Electro Shock (MES) and PTZ-induced seizure methods. Certain compounds showed significant efficacy against tonic and clonic seizures, indicating their potential as anticonvulsant agents (Ugale, Patel, Wadodkar, Bari, Shirkhedkar, & Surana, 2012).
Antimicrobial and Pesticidal Activities
- Synthesis and Pesticidal Activities: A study synthesized new 3H-quinazolin-4-one derivatives and evaluated them for their antibacterial, insecticidal, and anti-acetylcholinesterase activities. Most compounds exhibited significant activities, suggesting their utility in both medicinal and agricultural applications (Misra & Gupta, 1982).
Eigenschaften
CAS-Nummer |
422288-39-9 |
|---|---|
Produktname |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide |
Molekularformel |
C24H28BrN3O4S |
Molekulargewicht |
534.47 |
IUPAC-Name |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide |
InChI |
InChI=1S/C24H28BrN3O4S/c1-31-20-10-7-16(14-21(20)32-2)11-12-26-22(29)6-4-3-5-13-28-23(30)18-15-17(25)8-9-19(18)27-24(28)33/h7-10,14-15H,3-6,11-13H2,1-2H3,(H,26,29)(H,27,33) |
InChI-Schlüssel |
VCFDASSDFPSLKE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



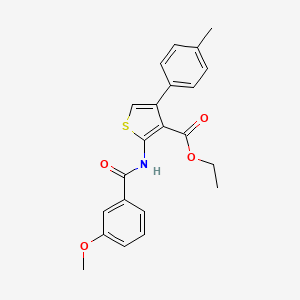
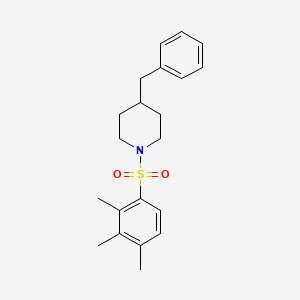
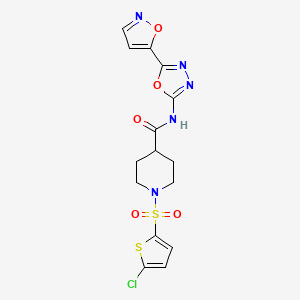
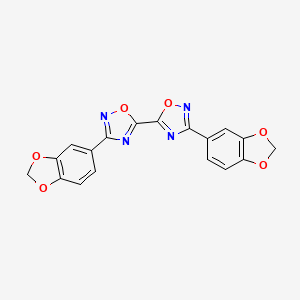
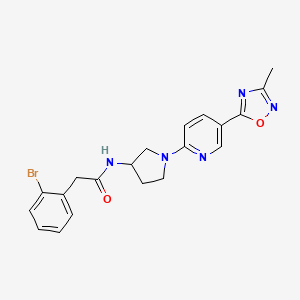
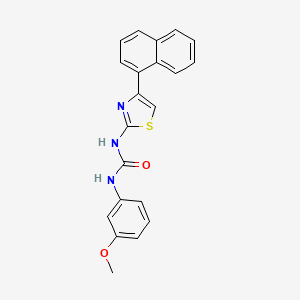
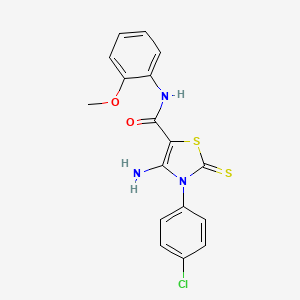
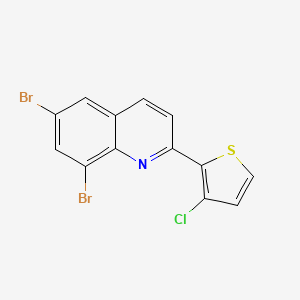
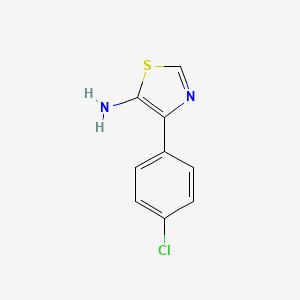
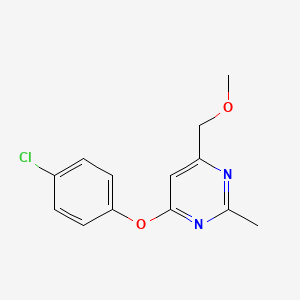
![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2412838.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-phenylisoxazol-3-yl)acetamide](/img/structure/B2412841.png)
